1-(2-Iodobenzoyl)piperidin-3-amine
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Overview
Description
1-(2-Iodobenzoyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-(2-Iodobenzoyl)piperidin-3-amine typically involves the reaction of 2-iodobenzoyl chloride with piperidin-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Iodobenzoyl)piperidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents such as potassium permanganate, leading to the formation of piperidinones.
Scientific Research Applications
1-(2-Iodobenzoyl)piperidin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzoyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-Iodobenzoyl)piperidin-3-amine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Matrine: An alkaloid with anticancer and antiviral activities.
Berberine: Known for its antimicrobial and antidiabetic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c13-11-6-2-1-5-10(11)12(16)15-7-3-4-9(14)8-15/h1-2,5-6,9H,3-4,7-8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOFKROBSNJYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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